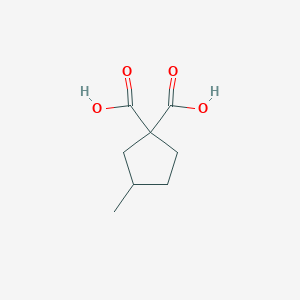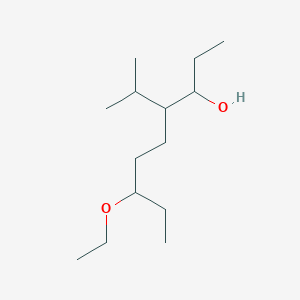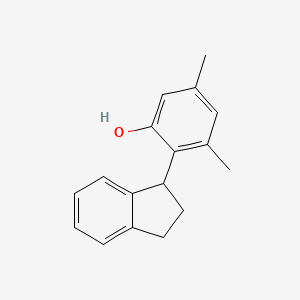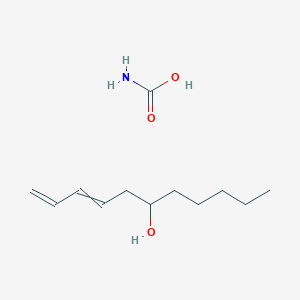![molecular formula C11H13F3N2O2 B14383315 N-{2-[(Propan-2-yl)oxy]-5-(trifluoromethyl)phenyl}urea CAS No. 89983-99-3](/img/structure/B14383315.png)
N-{2-[(Propan-2-yl)oxy]-5-(trifluoromethyl)phenyl}urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(Propan-2-yl)oxy]-5-(trifluoromethyl)phenyl}urea is a chemical compound characterized by the presence of a trifluoromethyl group and a urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(Propan-2-yl)oxy]-5-(trifluoromethyl)phenyl}urea typically involves the reaction of 2-[(Propan-2-yl)oxy]-5-(trifluoromethyl)aniline with an isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety.
Análisis De Reacciones Químicas
Types of Reactions
N-{2-[(Propan-2-yl)oxy]-5-(trifluoromethyl)phenyl}urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydride in DMF, potassium tert-butoxide in DMSO.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted urea derivatives.
Aplicaciones Científicas De Investigación
N-{2-[(Propan-2-yl)oxy]-5-(trifluoromethyl)phenyl}urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Mecanismo De Acción
The mechanism of action of N-{2-[(Propan-2-yl)oxy]-5-(trifluoromethyl)phenyl}urea involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. Once inside the cell, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting key biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- N-{2-[(Propan-2-yl)oxy]-5-(difluoromethyl)phenyl}urea
- N-{2-[(Propan-2-yl)oxy]-5-(methyl)phenyl}urea
- N-{2-[(Propan-2-yl)oxy]-5-(chloromethyl)phenyl}urea
Uniqueness
N-{2-[(Propan-2-yl)oxy]-5-(trifluoromethyl)phenyl}urea is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable compound for various applications .
Propiedades
Número CAS |
89983-99-3 |
|---|---|
Fórmula molecular |
C11H13F3N2O2 |
Peso molecular |
262.23 g/mol |
Nombre IUPAC |
[2-propan-2-yloxy-5-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C11H13F3N2O2/c1-6(2)18-9-4-3-7(11(12,13)14)5-8(9)16-10(15)17/h3-6H,1-2H3,(H3,15,16,17) |
Clave InChI |
GWBBBGXWHJMBGN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C=C(C=C1)C(F)(F)F)NC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Fluoro-2-[2-(pentane-1-sulfonyl)ethoxy]benzene](/img/structure/B14383246.png)


![6-Formylbicyclo[4.2.1]nonan-1-yl 3-chlorobenzoate](/img/structure/B14383263.png)
![1-[6-(3-Methylbut-2-en-1-yl)-3,4-dihydroquinolin-1(2H)-yl]ethan-1-one](/img/structure/B14383268.png)



![3-[(4-Iodobut-3-yn-2-yl)oxy]butan-2-ol](/img/structure/B14383303.png)
![1-[(Butylsulfanyl)methyl]-6-methylquinolin-1-ium chloride](/img/structure/B14383308.png)

![1-[3-Chloro-4-(diethylamino)-5-nitrophenyl]ethan-1-one](/img/structure/B14383319.png)

![4-Propoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14383325.png)
